

Z-DEVD-R110 in Apoptosis Research: A Technical Guide

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Compound of Interest		
Compound Name:	Z-DEVD-R110	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Z-DEVD-R110**, a fluorogenic substrate widely used for the sensitive detection of caspase-3 and caspase-7 activity, key biomarkers for apoptosis. We will cover its mechanism of action, the core signaling pathways it helps elucidate, detailed experimental protocols, and its applications in research and drug development.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] It is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][3][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Central to the execution phase of apoptosis is a family of cysteine-aspartic acid proteases known as caspases. Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Among these, caspase-3 is a critical executioner caspase, responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell. The activation of caspase-3 is considered a key indicator of apoptosis.

Z-DEVD-R110 is a highly sensitive and specific substrate designed to measure the activity of caspase-3 and the closely related caspase-7, both of which recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).



Mechanism of Action of Z-DEVD-R110

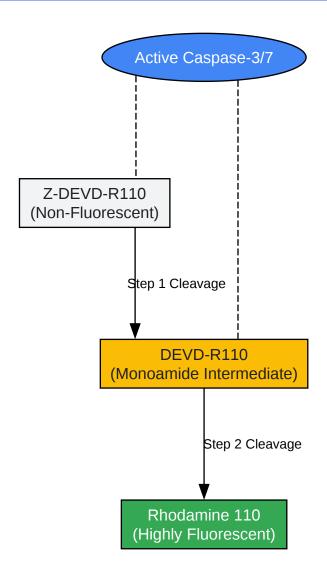
Z-DEVD-R110 is a profluorescent substrate. Its full chemical name is rhodamine 110 bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide). The substrate consists of two DEVD peptides linked to the amino groups of a rhodamine 110 (R110) molecule. In this bisamide-conjugated form, the R110 fluorophore is non-fluorescent as its spectral properties are suppressed.

Upon the induction of apoptosis, active caspase-3 (or caspase-7) recognizes and cleaves the peptide bond after the aspartate residue in the DEVD sequence. This cleavage occurs in a two-step process:

- Cleavage of the first DEVD peptide yields a fluorescent monoamide intermediate.
- Subsequent cleavage of the second DEVD peptide releases the free Rhodamine 110 (R110) dye.

The final product, R110, is a highly fluorescent molecule that emits a bright green signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-3/7 in the sample, allowing for quantitative measurement of enzyme activity.





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Figure 1. Z-DEVD-R110 enzymatic cleavage by active caspase-3/7.

Caspase-3 Activation Pathway

Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.

• Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage), this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.

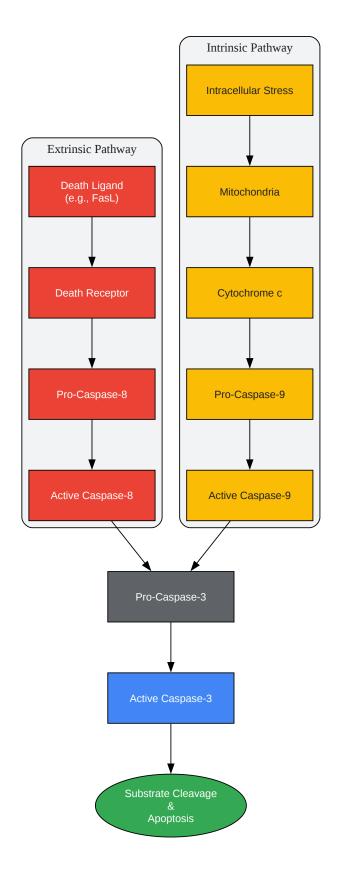


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• Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.





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Figure 2. Simplified signaling pathways leading to Caspase-3 activation.



Quantitative Data and Spectral Properties

Accurate measurement requires understanding the spectral properties of the R110 fluorophore and the recommended assay parameters.

Parameter	Wavelength / Value	Source(s)
Excitation Maximum (Ex)	~496-500 nm	
Emission Maximum (Em)	~520-522 nm	_
Common Laser Line	488 nm	_
Common Filter Set	525/50 nm (or standard FITC settings)	

Table 1: Spectral Properties of Rhodamine 110 (R110)

Parameter	Recommended Value	Source(s)
Cell Density (96-well)	40,000 - 200,000 cells/well (suspension)	
20,000 cells/well (adherent, seeded overnight)		
Substrate Concentration	~100 μM (working concentration)	
Incubation Temperature	Room Temperature or 37°C	_
Incubation Time	30 - 60 minutes (can be extended up to 3 hours)	
Assay Buffer pH	7.2 - 7.4	_

Table 2: Typical Experimental Parameters for Caspase-3/7 Assay



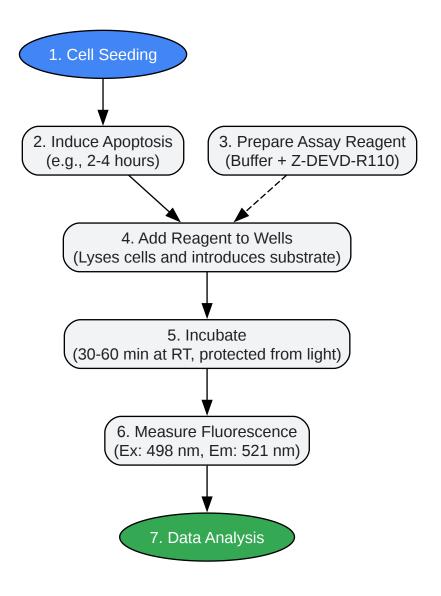
Experimental Protocol: Microplate-Based Caspase-3/7 Assay

This protocol outlines a homogenous, "add-mix-read" assay for measuring caspase-3/7 activity in cell lysates using a 96-well microplate format.

A. Materials and Reagents

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, camptothecin)
- Black, clear-bottom 96-well microplates
- **Z-DEVD-R110** substrate
- Caspase Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS)
- Cell Lysis Buffer (often combined with Assay Buffer)
- Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative controls
- Fluorescence microplate reader with filters for Ex/Em ≈ 498/521 nm
- B. Experimental Workflow





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Figure 3. Homogenous Caspase-3/7 assay experimental workflow.

C. Detailed Procedure

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight if necessary.
- Induction of Apoptosis: Treat cells with the desired apoptosis-inducing compound. Include
 untreated cells as a negative control and, if possible, wells with a known caspase-3 inhibitor
 (Ac-DEVD-CHO) to confirm signal specificity. Incubate for the appropriate duration to induce
 apoptosis.



- Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by combining the Z-DEVD-R110 substrate with the optimized cell lysis/assay buffer according to the manufacturer's instructions. This is typically a 1:100 dilution.
- Assay Reaction: Add an equal volume of the prepared reagent directly to the cells in each well (e.g., 100 μL of reagent to 100 μL of cells in medium). The buffer is designed to both lyse the cells and support caspase activity.
- Incubation: Mix gently by shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~498 nm and emission to ~521 nm.
- Data Analysis: Subtract the background fluorescence (from no-cell or inhibitor-treated controls) from all readings. The resulting fluorescence is proportional to the caspase-3/7 activity.

Applications in Research and Drug Development

The **Z-DEVD-R110** assay is a robust tool for:

- Screening for Apoptosis Modulators: Used in high-throughput screening (HTS) to identify compounds that either induce (pro-apoptotic) or inhibit (anti-apoptotic) apoptosis.
- Mechanism of Action Studies: Determining whether a compound's cytotoxic effects are mediated through the caspase-dependent apoptotic pathway.
- Basic Research: Investigating the fundamental mechanisms of programmed cell death in various biological models.
- Toxicity Studies: Assessing the potential of drug candidates to induce unwanted cell death.

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